- Preparation of tetrazole substituted arylamides as P2X receptor antagonists, World Intellectual Property Organization, , ,
Cas no 944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine)

944906-24-5 structure
Nom du produit:1-(pyrimidin-2-yl)ethan-1-amine
Numéro CAS:944906-24-5
Le MF:C6H9N3
Mégawatts:123.155760526657
MDL:MFCD27922039
CID:1027709
PubChem ID:56592977
1-(pyrimidin-2-yl)ethan-1-amine Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(Pyrimidin-2-yl)ethanamine
- 1-(Pyrimidin-2-yl)ethamine
- 1-pyrimidin-2-ylethanamine
- 1-PYRIMIDIN-2-YLETHYLAMINE
- AM804589
- SB45594
- 944906-24-5
- 4-(1-AMINO-2-CARBOXY-ETHYL)-BENZOICACID
- FT-0715628
- EN300-1072131
- CS-0054426
- AB59468
- SCHEMBL310530
- 1-(PYRIMIDIN-2-YL)ETHAN-1-AMINE
- MFCD10697373
- J-503621
- AKOS010037500
- DTXSID70717779
- α-Methyl-2-pyrimidinemethanamine (ACI)
- 2-(1-Aminoethyl)pyrimidine
- [1-(Pyrimidin-2-yl)ethyl]amine
- (S)-1-(Pyrimidin-2-yl)ethan-1-amine
- MFCD18632779
- (R)-1-(2-Pyrimidinyl)ethanamine
- (1R)-1-pyrimidin-2-ylethanamine
- SY263077
- SY382916
- DB-023511
- (S)-1-(2-Pyrimidinyl)ethanamine
- 1-(pyrimidin-2-yl)ethan-1-amine
-
- MDL: MFCD27922039
- Piscine à noyau: 1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3
- La clé Inchi: GVPDKCZQAZOFJX-UHFFFAOYSA-N
- Sourire: NC(C)C1N=CC=CN=1
Propriétés calculées
- Qualité précise: 123.08000
- Masse isotopique unique: 123.079647300g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 9
- Nombre de liaisons rotatives: 1
- Complexité: 78.4
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 51.8Ų
- Le xlogp3: -0.5
Propriétés expérimentales
- Le PSA: 51.80000
- Le LogP: 1.19660
1-(pyrimidin-2-yl)ethan-1-amine Informations de sécurité
1-(pyrimidin-2-yl)ethan-1-amine Données douanières
- Code HS:2933599090
- Données douanières:
Code douanier chinois:
2933599090Résumé:
2933599090. Autres composés ayant un cycle Pyrimidine sur leur structure (y compris les composés ayant un cycle pipérazine sur leur structure). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: Néant. Droit de la nation la plus favorisée: 6,5%. Droit général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933599090. Autres composés dont la structure contient un cycle Pyrimidine (hydrogéné ou non) ou un cycle pipérazine. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
1-(pyrimidin-2-yl)ethan-1-amine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM165621-1g |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 1g |
$916 | 2021-08-05 | |
TRC | P997518-100mg |
1-(Pyrimidin-2-yl)ethanamine |
944906-24-5 | 100mg |
$414.00 | 2023-05-17 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-500MG |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 500MG |
¥ 1,722.00 | 2023-04-12 | |
Enamine | EN300-1072131-10g |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 10g |
$3034.0 | 2023-10-28 | |
Ambeed | A758353-1g |
1-(Pyrimidin-2-yl)ethanamine |
944906-24-5 | 95+% | 1g |
$523.0 | 2024-04-16 | |
A2B Chem LLC | AI01187-250mg |
1-(Pyrimidin-2-yl)ethanamine |
944906-24-5 | 95%+ | 250mg |
$610.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125066-250mg |
1-(Pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 97% | 250mg |
¥2058.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-1g |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 1g |
¥2794.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-250mg |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 250mg |
¥1130.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-100mg |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 100mg |
¥842.0 | 2024-04-16 |
1-(pyrimidin-2-yl)ethan-1-amine Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Référence
- Tetrazole-substituted arylamides as P2X2 and P2X2/3 receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Référence
- Thiazolylbenzamides and oxazolylbenzamides as P2X3 and P2X2/3 antagonists and their preparation and use for the treatment of pain and respiratory disorders, United States, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide ; pH 13
1.2 Reagents: Sodium hydroxide ; pH 13
Référence
- Pyrazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Référence
- Triazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Référence
- Preparation of pyridinylindazolearylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Référence
- Preparation of oxooxazolidinylarylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Référence
- Preparation of thiazole and oxazole-substituted arylamides as P2X3 and/or a P2X2/3 receptor antagonist, World Intellectual Property Organization, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide ; pH 13
1.2 Reagents: Sodium hydroxide ; pH 13
Référence
- Preparation of biphenyl and pyridinylphenyl amide derivatives as P2X3 and P2X2/3 antagonists for the treatment of pain, United States, , ,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Référence
- Preparation of thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists for treatment of pain and urinary tract disease, United States, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt
Référence
- Preparation of tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists, United States, , ,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Référence
- Preparation of imidazole-substituted arylamides as P2X3 and P2X2/3 antagonists for disease treatment, World Intellectual Property Organization, , ,
1-(pyrimidin-2-yl)ethan-1-amine Raw materials
1-(pyrimidin-2-yl)ethan-1-amine Preparation Products
1-(pyrimidin-2-yl)ethan-1-amine Littérature connexe
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:944906-24-5)1-(Pyrimidin-2-yl)ethanamine

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:944906-24-5)1-(pyrimidin-2-yl)ethan-1-amine

Pureté:99%
Quantité:1g
Prix ($):471.0